molecular formula C6H7BrClFN2 B151071 (2-Bromo-5-fluorophenyl)hydrazine hydrochloride CAS No. 60481-35-8

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride

Cat. No.: B151071
CAS No.: 60481-35-8
M. Wt: 241.49 g/mol
InChI Key: FIZCDIBJUUNWCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-5-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The crude product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of industrial-grade reagents and equipment to ensure high yield and purity .

Chemical Reactions Analysis

Biological Activity

Chemical Structure and Properties

The molecular formula for (2-Bromo-5-fluorophenyl)hydrazine hydrochloride is C7H8BrClF N2. The presence of halogen substituents (bromine and fluorine) can significantly influence the compound's reactivity and biological interactions. The electronic effects of these substituents may stabilize reaction intermediates or enhance nucleophilicity, potentially affecting its biological activity.

Biological Activities Associated with Hydrazine Derivatives

Hydrazine derivatives have been studied for various biological activities, including:

  • Antimicrobial Activity : Many hydrazine derivatives exhibit antibacterial properties against a range of pathogens. For instance, similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Research indicates that certain hydrazone-based hydrazines demonstrate antifungal effects, particularly against Candida and Aspergillus species.
  • Cytotoxicity : Some hydrazines have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

While specific mechanisms for this compound are not well-documented, studies on related compounds suggest several possible pathways:

  • Inhibition of Enzymatic Activity : Many hydrazines act by inhibiting enzymes critical for microbial growth or cancer cell proliferation.
  • Interaction with Cellular Targets : Compounds may interact with cellular receptors or proteins involved in signaling pathways, leading to altered cell function.
  • Induction of Apoptosis : Some hydrazines have been shown to induce programmed cell death in cancer cells through various signaling cascades.

Case Studies and Research Findings

Research into structurally similar compounds provides insights into the potential biological activities of this compound:

  • Antifungal Activity : A study on aromatic acylhydrazones demonstrated promising antifungal activity against Cryptococcus neoformans, suggesting that modifications in the hydrazine structure could yield effective antifungal agents .
    CompoundMIC (μg/mL)Activity
    Compound 1≤1Fungicidal
    Compound 2>16Weakly active
  • Cytotoxic Effects : In vitro studies on similar compounds revealed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
    CompoundIC50 (μM)Selectivity Index
    Compound A0.6638.76
    Compound B0.19>100
  • Antibacterial Properties : Other studies have highlighted the antibacterial efficacy of hydrazines against various bacterial strains, emphasizing the need for further exploration of their potential as therapeutic agents .

Properties

IUPAC Name

(2-bromo-5-fluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(8)3-6(5)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZCDIBJUUNWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60481-35-8
Record name Hydrazine, (2-bromo-5-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60481-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a mechanically stirred suspension of 2-bromo-5-fluoroaniline hydrochloride (94.7 g, 0.418 mol; obtained above) in a mixture of conc-HCl (250 mL) and water (250 mL) was added drop-wise a solution of sodium nitrite, NaNO2 (29 g, 0.420 mol) in water (60 mL) in a dry-ice/acetone bath, maintaining the bath temperature at −5–0° C. over a period of 10–15 min. Additional NaNO2 (1 g) was added and stirred at the same temperature for 5 min to obtain a clear solution. To this clear solution was added a solution of stannous chloride, SnCl2 (276.8 g, 1.46 mol) in conc-HCl (600 mL) drop-wise at 0–5° C. over a period of 30–40 min. A precipitate starts forming immediately after the addition. This thick mixture was stirred for another 1.5 h, and the precipitate was collected by suction-filtration, washed with a minimum amount of water (˜200 mL), then with diethyl ether, and dried in vacuo to obtain the title compound as an off-white powder: HPLC rt=0.73 min; LC/MS m/z 205 (M+H); 1H NMR (DMSO-d6, 500 MHz) δ ppm 6.78 (1H, dt, J=8.5, 3 Hz, 5-CH), 7.04 (1H, dd, J=11, 3 Hz, 3-CH), 7.60 (1H, dd, J=8.5, 6 Hz, 6-CH), 8.15 (1H, s, NH), 10.49 (3H, brs, NH3+); 13C NMR (DMSO-d6, 125.8 Hz) δ ppm 102.6 (d, J=28 Hz, 3-CH), 103.4 (d, J=2.6 Hz, 1-C), 109.0 (d, J=23 Hz, 5-CH), 133.8 (d, J=9.6 Hz, 6-CH), 144.0 (d, J=10.7 Hz, 2-C), 161.7 (d, J=243 Hz, 4-CF).
Quantity
94.7 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
29 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 g
Type
reactant
Reaction Step Four
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
276.8 g
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
reactant
Reaction Step Five

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